molecular formula C16H13BrCl2N2O2 B2552854 N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide CAS No. 320417-74-1

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2552854
CAS No.: 320417-74-1
M. Wt: 416.1
InChI Key: QQULNPQQAGCGFI-ZBKNUEDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is a synthetic organic compound that features a bromophenyl group and a dichlorobenzyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide typically involves the following steps:

    Formation of the oxime: The starting material, 3-(3,4-dichlorobenzyl)oxypropanal, is reacted with hydroxylamine hydrochloride to form the oxime.

    Amidation: The oxime is then reacted with 4-bromoaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxime group.

    Reduction: Reduction reactions could target the oxime group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide
  • N-(4-fluorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide may confer unique reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

(3Z)-N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULNPQQAGCGFI-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.